LY2048978

Opioid Pharmacology Receptor Binding Mood Disorders

Researchers studying complex mood and addiction disorders require a tool to simultaneously block μ, κ, and δ opioid receptors with sub-nanomolar affinity. LY2048978 (CAS 676495-11-7) solves this with balanced, high-potency binding (Ki: 0.287 nM for MOR, 0.471 nM for KOR, 1.05 nM for DOR), enabling broad-spectrum antagonism in rodent models. This orally bioavailable small molecule ensures reliable blockade in alcohol consumption and stress-induced anhedonia paradigms, avoiding confounding selectivity biases found in KOR-selective agents. Supplied with verified purity and global logistics support.

Molecular Formula C19H24N2O2
Molecular Weight 312.41
CAS No. 676495-11-7
Cat. No. B608709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2048978
CAS676495-11-7
SynonymsLY2048978;  LY-2048978;  LY 2048978; 
Molecular FormulaC19H24N2O2
Molecular Weight312.41
Structural Identifiers
SMILESO=C(N)C1=CC=C(OC2=CC=C(CNCCCCC)C=C2)C=C1
InChIInChI=1S/C19H24N2O2/c1-2-3-4-13-21-14-15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)19(20)22/h5-12,21H,2-4,13-14H2,1H3,(H2,20,22)
InChIKeyRJMQAVZPAFHQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY2048978: Opioid Receptor Antagonist for Mood & Addiction


LY2048978 (CAS: 676495-11-7) is a non-selective opioid receptor antagonist with sub-nanomolar in vitro binding affinity for the human μ, κ, and δ opioid receptors (Ki = 0.287, 0.471, and 1.05 nM, respectively) [1]. It is a small molecule (MW 312.41) that demonstrates oral bioavailability and has shown activity in animal models predictive of efficacy in mood and addictive disorders, making it a tool compound for preclinical research in major depressive disorder and alcohol use disorder [1].

LY2048978 Irreplaceability in Opioid Antagonism


The opioid receptor antagonist class encompasses molecules with distinct receptor selectivity profiles, pharmacokinetic properties, and preclinical behavioral pharmacology. LY2048978 exhibits a unique, balanced, high-potency, non-selective binding profile across μ, κ, and δ opioid receptors (Ki: 0.287-1.05 nM), differentiating it from highly selective KOR antagonists like LY2456302 [1]. Substituting LY2048978 with a compound that has a different selectivity profile (e.g., κ-selective, peripherally-restricted, or with significantly different potency) will likely alter experimental outcomes in complex disease models of mood and addiction, where modulation of multiple opioid receptor subtypes may be critical. The quantitative evidence below details these specific, actionable differentiators.

LY2048978 vs. Key Comparators: Quantitative Evidence


Balanced μ, κ, δ Opioid Receptor Affinity

In contrast to the κ-selective antagonist LY2456302, LY2048978 demonstrates a non-selective binding profile with high affinity for all three major opioid receptor subtypes. In vitro radioligand binding assays show Ki values for LY2048978 of 0.287 nM at μ-opioid receptors (MOR), 0.471 nM at κ-opioid receptors (KOR), and 1.05 nM at δ-opioid receptors (DOR) [1]. This balanced, high-potency antagonism is a key differentiator for researchers investigating the interplay between opioid receptor subtypes in complex behavioral models.

Opioid Pharmacology Receptor Binding Mood Disorders Addiction

Superior KOR Affinity Over PF-04455242

For studies specifically focused on KOR antagonism, LY2048978 offers a substantial potency advantage over other KOR-selective antagonists. While both are orally active, LY2048978 binds the human κ-opioid receptor with a Ki of 0.471 nM [1], which is approximately 6.4-fold more potent than the KOR-selective antagonist PF-04455242 (Ki = 3 nM) .

Kappa Opioid Receptor Antagonist Pharmacology Drug Discovery

Higher MOR Affinity vs. Naloxegol

In experimental systems requiring central and peripheral μ-opioid receptor blockade, LY2048978 provides significantly higher affinity than the peripherally-restricted μ-antagonist Naloxegol. LY2048978 exhibits a Ki of 0.287 nM at the human MOR [1], representing an approximately 26-fold increase in potency compared to the reported Ki for Naloxegol (7.42 nM) .

Mu Opioid Receptor Antagonist Pharmacology Pain

LY2048978 Research Applications


Opioid Receptor Interplay in Alcohol Use Disorder

Use LY2048978 as a pharmacological tool to block all three opioid receptor subtypes simultaneously in rodent models of alcohol consumption, such as the two-bottle choice or operant self-administration paradigms. This approach is justified by its balanced, high-potency binding profile for MOR, KOR, and DOR (Ki: 0.287, 0.471, and 1.05 nM) [1]. This differentiates it from selective antagonists (e.g., LY2456302 for KOR) and allows for the study of the net effect of broad-spectrum opioid antagonism on addictive behaviors.

KOR Antagonism in Stress-Induced Behavioral Models

Apply LY2048978 in rodent models of stress-induced anhedonia or depression-like behavior (e.g., forced swim test, social defeat) to assess the role of κ-opioid receptor signaling. Its superior KOR binding affinity (Ki: 0.471 nM) compared to other KOR-selective antagonists like PF-04455242 (Ki: 3 nM) makes it a potent tool for achieving significant KOR occupancy at lower doses, which can help minimize potential off-target effects in vivo.

Central MOR Blockade in Analgesia Studies

Employ LY2048978 as a high-affinity central MOR antagonist (Ki: 0.287 nM) in pain models, such as the hot plate or tail-flick test, to confirm the MOR-mediated mechanism of action of novel analgesics. Its ~26-fold higher potency compared to the peripherally-restricted MOR antagonist Naloxegol ensures effective central receptor blockade, which is critical for validating centrally-acting analgesic candidates.

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